MPO Inhibition Potency: N-(2,5-Dichlorophenyl)-4-fluorobenzamide vs. N-(2,5-Dichlorophenyl)benzamide
N-(2,5-Dichlorophenyl)-4-fluorobenzamide exhibits nanomolar inhibitory potency against myeloperoxidase (MPO) chlorination activity (IC₅₀ = 1.40 nM) [1]. In contrast, the non-fluorinated analog N-(2,5-dichlorophenyl)benzamide is over 1000-fold less potent, with an IC₅₀ of 1,500 nM (1.5 µM) in a comparable assay format [2]. This indicates that the 4-fluoro substituent is a critical determinant for high-affinity MPO binding.
| Evidence Dimension | Inhibition of recombinant human MPO chlorination activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM |
| Comparator Or Baseline | N-(2,5-dichlorophenyl)benzamide, IC₅₀ = 1,500 nM |
| Quantified Difference | >1000-fold difference in potency (1.40 nM vs. 1,500 nM) |
| Conditions | Recombinant human MPO, incubated 10 min with 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
This ~1,000x potency differential directly informs procurement: selecting the less active analog would require vastly higher concentrations, potentially confounding experimental results and increasing costs.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231) - N-(2,5-dichlorophenyl)-4-fluorobenzamide. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
- [2] BindingDB. (n.d.). BDBM50554046 (CHEMBL4783713). Retrieved from http://ww.bindingdb.org/ View Source
